Home > Products > Screening Compounds P34969 > Tris(8-quinolinolato)indium-(111)in
Tris(8-quinolinolato)indium-(111)in - 65389-08-4

Tris(8-quinolinolato)indium-(111)in

Catalog Number: EVT-1554287
CAS Number: 65389-08-4
Molecular Formula: C27H18InN3O3
Molecular Weight: 543.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indium In 111 oxyquinoline (oxine) is a diagnostic radiopharmaceutical intended for radiolabeling of autologous leukocytes. It is composed of a 3:1 saturated complex of In-111 isotope and oxyquinoline. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. It is therefore useful in nuclear medicine, and is used in the labeling of leukocytes for localization of processes to which leukocytes migrate, such as those associated with abscesses or other infections. The degree of accuracy may vary with labeling techniques and with the size, location and nature of the inflammatory process. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components.
Indium in-111 oxyquinoline is a Radioactive Diagnostic Agent. The mechanism of action of indium in-111 oxyquinoline is as a Radiopharmaceutical Activity.
See also: Indium Cation In-111 (has active moiety).
Overview

Tris(8-quinolinolato)indium-(111)in, also known as indium In-111 oxyquinoline, is a radiopharmaceutical compound primarily utilized in nuclear medicine for the radiolabeling of autologous leukocytes. This compound comprises a saturated complex of the radioactive isotope indium-111 and oxyquinoline in a 3:1 ratio. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays that can be detected using a gamma camera, making it effective for imaging inflammatory processes and infections .

Source

The compound is synthesized from indium-111 chloride and oxyquinoline, typically in an acidic medium, followed by neutralization and purification to yield a sterile, isotonic solution suitable for clinical use .

Classification

Tris(8-quinolinolato)indium-(111)in falls under the classification of radiopharmaceuticals, specifically as a diagnostic agent in nuclear medicine. It is categorized as a chelating complex where indium is in the +3 oxidation state, forming stable complexes with ligands such as oxyquinoline .

Synthesis Analysis

Methods

The synthesis of tris(8-quinolinolato)indium-(111)in involves several steps:

  1. Preparation of Oxyquinoline Solution: A chloroform solution containing 8-quinolinol is prepared.
  2. Reaction with Indium Salt: Indium-111 chloride is mixed with the oxyquinoline solution in an acidic environment.
  3. Neutralization: The mixture is neutralized to form the desired complex.
  4. Purification: The final product undergoes purification to ensure sterility and isotonicity, resulting in a solution with a pH of 6.5 to 7.5 .

Technical Details

The synthesis requires precise control over pH and concentration to optimize the formation of the tris complex and minimize by-products. The final product typically contains 37 MBq (1 mCi) of indium-111 per milliliter, along with other stabilizing agents like polysorbate 80 and HEPES buffer.

Molecular Structure Analysis

Structure

The molecular formula for tris(8-quinolinolato)indium-(111)in is C27H18InN3O3, with a molecular weight of 543.4 g/mol. The structure features an asymmetric pseudo-octahedral coordination sphere around the indium ion, which is coordinated by three oxyquinoline ligands .

Data

Key structural data include:

  • InChI Key: AEGSYIKLTCZUEZ-FZTWWWDYSA-K
  • IUPAC Name: (111In)indium(3+) ion tris(quinolin-8-olate)
  • Bond Distances: Variations in bond lengths are noted due to hydrogen bonding interactions within the crystal structure .
Chemical Reactions Analysis

Reactions

Tris(8-quinolinolato)indium-(111)in participates in several types of chemical reactions:

  1. Oxidation and Reduction: Indium-111 undergoes electron capture decay to form cadmium-111.
  2. Substitution Reactions: The oxyquinoline ligands can be replaced under specific conditions.
  3. Complexation: The formation of the tris complex enhances lipid solubility, allowing cellular penetration .

Technical Details

The reactions are influenced by factors such as pH and the presence of competing ligands, which can affect the stability and reactivity of the indium complex.

Mechanism of Action

The mechanism involves the formation of a lipid-soluble complex that readily penetrates cell membranes after intravenous administration. Once inside the cell, indium detaches from the oxyquinoline ligands and binds to cytoplasmic components. The decay of indium-111 emits gamma rays that are detectable for imaging purposes .

Physical and Chemical Properties Analysis

Physical Properties

Tris(8-quinolinolato)indium-(111)in appears as a pale yellow solution when prepared correctly. It is stable under physiological conditions but requires careful handling due to its radioactive nature.

Chemical Properties

Key chemical properties include:

  • Half-life of Indium-111: Approximately 67.2 hours.
  • Solubility: Lipid-soluble due to its complexation with oxyquinoline.
  • Stability Constants: Stability constants for indium complexes indicate strong binding with oxygen-donor ligands .
Applications

Tris(8-quinolinolato)indium-(111)in is primarily used in nuclear medicine for:

  • Radiolabeling Autologous Leukocytes: This application aids in imaging inflammatory processes such as abscesses or infections.
  • Diagnostic Imaging: Its ability to emit gamma rays makes it suitable for non-invasive imaging techniques that help diagnose various medical conditions related to inflammation and infection .
Introduction to Tris(8-quinolinolato)indium-(111In)

Chemical Definition and Structural Composition

Tris(8-quinolinolato)indium-(111In), chemically denoted as 111In3 or 111In-oxine, is a radioactive coordination complex where the indium-111 isotope is octahedrally coordinated to three bidentate 8-hydroxyquinoline (8-HQ) ligands. Each ligand provides O,N-donor atoms that form five-membered chelate rings with the central In3+ ion, creating a thermally stable, charge-neutral complex with the general formula InQ3 (where Q = 8-quinolinolato). The structure exhibits facial (fac) isomerism confirmed by single-crystal X-ray crystallography, distinguishing it from some other group IIIA metal analogs that may adopt meridional configurations. This facial geometry positions the quinoline nitrogen atoms and phenolic oxygen atoms in symmetrical arrangements around the central metal ion, optimizing orbital overlap and contributing to the complex's stability [2] [1].

The molecular structure reveals key bond parameters: In–O bond lengths averaging 2.15 Å and In–N distances averaging 2.33 Å, with O–In–N bite angles of approximately 85° within each chelate ring. The complex crystallizes in a monoclinic system, with the three ligands exhibiting slight torsional twists due to steric interactions between adjacent quinoline rings. This distortion influences both the photophysical properties and the packing efficiency in the solid state. The hydrophobic phenyl and pyridyl moieties of the ligands dominate the complex's surface chemistry, resulting in low aqueous solubility and high lipophilicity (log P ≈ 3.2), which facilitates passive diffusion through biological membranes [1] [3].

Table 1: Structural Parameters of Tris(8-quinolinolato)indium(III)

ParameterValueMethod
Molecular FormulaC27H18InN3O3Elemental Analysis
Crystal SystemMonoclinicSingle-crystal XRD [2]
Avg. In–O Bond Length2.15 ÅXRD [1]
Avg. In–N Bond Length2.33 ÅXRD [2]
Bite Angle (O–In–N)~85°XRD [1]
Coordination GeometryOctahedral, facialXRD [2]

Historical Development of Indium(III)-Quinolinolato Complexes

The chemistry of group IIIA metal-quinolinolato complexes began with Tang and VanSlyke's 1987 discovery of tris(8-hydroxyquinolinato)aluminum (Alq3) as an efficient electroluminescent material for OLEDs. While Alq3 and its gallium analog (Gaq3) rapidly became research foci due to their optoelectronic properties, indium analogs remained underexplored until the early 2000s. The first confirmed crystallographic structure of the facial Inq3 isomer was reported in 2003, filling a critical knowledge gap in group IIIA coordination chemistry [2]. This breakthrough coincided with growing interest in 111In's nuclear properties (γ-emissions at 171 and 245 keV; half-life 2.8 days) for medical diagnostics, which spurred investigations into stable indium complexes suitable for in vivo use.

The development of 111In-oxine was directly motivated by the limitations of ionic 111In salts (e.g., 111InCl3), which undergo hydrolysis and nonspecific protein binding in physiological environments. Researchers recognized that the InQ3 scaffold could provide enhanced kinetic stability while maintaining the radioisotope's diagnostic utility. By the 1990s, 111In-oxine had become the first FDA-approved radiopharmaceutical for labeling autologous leukocytes to image occult infections and inflammatory lesions, establishing indium(III)-quinolinolato chemistry as a bridge between fundamental coordination chemistry and nuclear medicine [3] [5].

Significance of Isotopic Labeling with Indium-111 in Coordination Chemistry

The incorporation of 111In into the tris(8-quinolinolato) scaffold creates a molecular probe that combines the advantageous nuclear properties of the radioisotope with the biochemical behavior of the metal-organic complex. Indium-111 decays by electron capture, emitting medium-energy γ-rays ideal for single-photon emission computed tomography (SPECT) imaging. The 2.8-day half-life permits longitudinal studies over several days, accommodating leukocyte migration kinetics to infection sites. However, the radiochemical utility of 111In-oxine depends critically on the kinetic inertness of the InQ3 complex under physiological conditions [5].

Solution equilibrium studies reveal that InQ3 maintains ~90% integrity at micromolar concentrations and pH 7.4, significantly outperforming less stable complexes like tris(maltolato)indium(III) (InM3). This stability stems from the favorable match between the hard In3+ ion and the hard O,N-donor atoms of 8-HQ, forming complexes with high formation constants (log β3 ≈ 25–27). Despite this, competitive binding studies show that apotransferrin (apo-Tf) can partially dissociate InQ3 via ligand displacement, with ~40% of indium transferring to apo-Tf at physiological concentrations. Simultaneously, human serum albumin (HSA) binds intact InQ3 with moderate affinity (log K' ≈ 5.0–5.1), creating a dynamic equilibrium between protein-bound and free complex in circulation [3].

Table 2: Physiological Behavior of 111In-oxine vs. Gallium Analog

Property111In-oxine67/68Ga-oxine
Intact Complex in Serum~90% at 10 μM, pH 7.4 [3]>95% [3]
HSA Binding Affinitylog K' = 5.0–5.1 [3]Significant binding [5]
Transferrin CompetitionPartial dissociation [3]Minimal dissociation [5]
Primary Diagnostic UseLeukocyte labeling [5]PET imaging [5]

These properties necessitate the ex vivo labeling protocol: leukocytes are isolated from blood, incubated with 111In-oxine, and reinfused to ensure efficient cellular incorporation. Recent innovations explore micellar encapsulation of 111In-oxine using amphiphilic polymers like HPMA-LMA to enhance delivery. However, in vivo studies reveal rapid complex release from micelles upon bloodstream exposure, highlighting the dynamic equilibrium between encapsulated and free 111In-oxine in biological systems [5].

Comparative Analysis with Group IIIA Metal Complexes (Al, Ga, In)

The photophysical, thermal, and electrochemical properties of MQ3 complexes (M = Al, Ga, In) are profoundly influenced by the central metal ion. Structurally, all three adopt octahedral coordination but exhibit distinct stereochemical preferences: Alq3 and Gaq3 primarily form meridional isomers, while Inq3 favors the facial configuration confirmed by crystallography [2]. This geometric difference alters molecular symmetry and packing efficiency in solid-state applications.

Photophysical Properties:Substituting Al3+ with In3+ induces a red shift in both absorption and emission spectra due to increased spin-orbit coupling from the heavier indium atom. For example, tris(5,7-diphenyl-8-quinolinolato)indium(III) emits at ~580 nm compared to ~550 nm for its aluminum analog. This shift reflects the metal's influence on the HOMO-LUMO gap: electrochemical measurements show that InQ3 has a narrower bandgap (Eg ≈ 2.8 eV) than AlQ3 (Eg ≈ 3.0 eV), attributed to stabilization of the LUMO by the larger, more electropositive indium ion [1].

Thermal Stability:Thermogravimetric analysis (TGA) reveals decomposition temperatures following GaQ3 > AlQ3 > InQ3. The lower thermal resilience of InQ3 (onset ~320°C versus ~380°C for GaQ3) correlates with longer M–O/M–N bonds that weaken chelate ring rigidity. Differential scanning calorimetry (DSC) further shows that InQ3 lacks polymorphic transitions observed in Alq3, suggesting reduced conformational flexibility in the solid state [1].

Electrochemical Behavior:Cyclic voltammetry indicates quasi-reversible reduction waves for InQ3 at more positive potentials (–1.8 V vs. Fc/Fc+) than AlQ3 (–2.2 V), reflecting easier electron acceptance at the ligand π*-orbitals influenced by the metal's Lewis acidity. The HOMO levels, derived from oxidation potentials, remain ligand-centered (–5.7 eV for all three), while LUMO energies decrease sequentially from Al (–2.7 eV) to In (–2.9 eV) [1].

Biological Stability:In serum, InQ3 dissociates more readily than GaQ3 when challenged by apo-Tf. This difference arises from the higher formation constant of GaQ3 (log β3 ≈ 30) versus InQ3 (log β3 ≈ 26), making gallium complexes more resistant to transmetallation. Consequently, 111In-oxine requires careful handling to prevent dissociation during diagnostic applications, whereas 68Ga-oxine retains integrity longer in vivo [3] [5].

Table 3: Comparative Properties of Group IIIA Tris(8-quinolinolato) Complexes

PropertyAlQ3GaQ3InQ3
Preferred Isomermeridionalmeridionalfacial [2]
Emission λmax (solid)~520 nm [1]~530 nm [1]~550 nm [1]
Decomposition Temp.350°C [1]390°C [1]320°C [1]
HOMO Energy–5.7 eV [1]–5.7 eV [1]–5.7 eV [1]
LUMO Energy–2.7 eV [1]–2.8 eV [1]–2.9 eV [1]
Band Gap (Eg)3.0 eV [1]2.9 eV [1]2.8 eV [1]
log β3~28 [3]~30 [3]~26 [3]

Properties

CAS Number

65389-08-4

Product Name

Tris(8-quinolinolato)indium-(111)in

IUPAC Name

indium-111(3+);quinolin-8-olate

Molecular Formula

C27H18InN3O3

Molecular Weight

543.4 g/mol

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4

InChI Key

AEGSYIKLTCZUEZ-FZTWWWDYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.